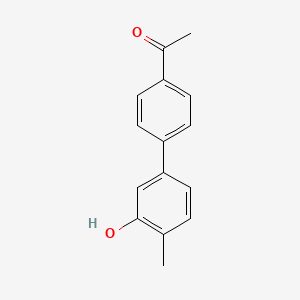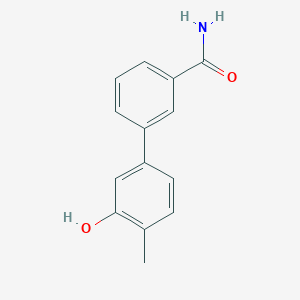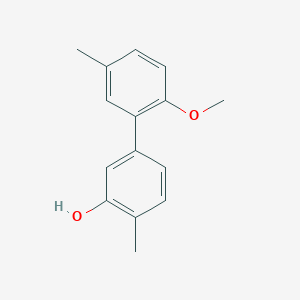
5-(3-Carboxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxyphenyl)-2-methylphenol, 95% (commonly referred to as 5-MCP) is an organic compound commonly used in a variety of scientific research applications due to its unique properties. It is a colorless, crystalline solid with a melting point of 104-106°C and a boiling point of 243-245°C. 5-MCP has a molecular formula of C9H8O3 and a molecular weight of 164.15 g/mol. 5-MCP has a variety of uses in scientific research, including biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
5-MCP has a variety of applications in scientific research, including the study of biochemical and physiological effects, and the use in laboratory experiments. It has been used in studies of the effects of environmental pollutants on aquatic organisms, the effects of ultraviolet radiation on human skin cells, and the effects of metals on plant growth. 5-MCP has also been used in studies of the effects of environmental stressors on the behavior of animals, the effects of air pollution on human health, and the effects of noise on the hearing of humans.
Mécanisme D'action
The mechanism of action of 5-MCP is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators. Additionally, 5-MCP has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation.
Biochemical and Physiological Effects
5-MCP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the synthesis of prostaglandins. Additionally, 5-MCP has been found to reduce the production of nitric oxide, a signaling molecule involved in inflammation. In animal studies, 5-MCP has been found to reduce inflammation and to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-MCP in laboratory experiments has a number of advantages. It is a relatively inexpensive and widely available compound, and it has a relatively low toxicity. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-MCP in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, and it has a relatively low solubility in organic solvents. Additionally, it is not very stable in the presence of light or air.
Orientations Futures
The use of 5-MCP in scientific research is a rapidly growing field, and there are a number of potential future directions. One potential direction is the development of new methods for the synthesis of 5-MCP. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-MCP and to develop new applications for this compound. Additionally, further research is needed to develop new methods for the delivery of 5-MCP to target tissues and to improve its stability in the presence of air and light. Finally, further research is needed to better understand the mechanism of action of 5-MCP and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
5-MCP can be synthesized through a variety of methods, including the reaction of 2-methylphenol with 3-carboxyphenyl isocyanide in the presence of triethylamine. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 2-methylphenol with 3-carboxyphenylchloride in the presence of potassium carbonate, and the reaction of 2-methylphenol with 3-carboxyphenyl bromide in the presence of sodium hydroxide.
Propriétés
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRORYGJVVIURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683813 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-59-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














